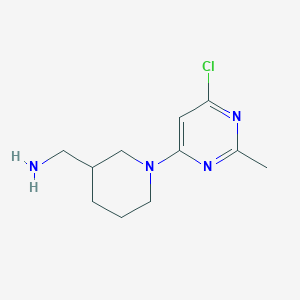
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine
Übersicht
Beschreibung
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine is a useful research compound. Its molecular formula is C11H17ClN4 and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine are currently unknown. This compound is structurally similar to other pyrimidine derivatives, which often interact with various enzymes and receptors in the body . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Generally, pyrimidine derivatives can bind to their targets, causing conformational changes that affect the target’s function . The exact changes depend on the nature of the target and the specific interactions between the compound and its target.
Biochemical Pathways
Pyrimidine derivatives can be involved in a wide range of biochemical pathways, depending on their specific targets .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the changes it induces in these targets .
Biologische Aktivität
The compound (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)methanamine is a derivative of piperidine and pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant research findings.
- Molecular Formula : C10H14ClN3
- Molecular Weight : 227.69 g/mol
- IUPAC Name : 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ylmethanamine
- CAS Number : 127116-19-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Anticancer Activity :
- Antibacterial Properties :
Case Studies and Experimental Data
| Study | Target | Efficacy | IC50 Value |
|---|---|---|---|
| Study 1 | MCF-7 Cell Line | Cytotoxicity | 0.65 µM |
| Study 2 | U937 Cell Line | Cytotoxicity | 1.54 µM |
| Study 3 | Staphylococcus aureus | Antibacterial Activity | MIC = 8 µg/mL |
| Study 4 | E. coli | Antibacterial Activity | MIC = 16 µg/mL |
Detailed Findings
- Cytotoxicity Assays :
- Antibacterial Screening :
Eigenschaften
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-8-14-10(12)5-11(15-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPAWKDRWXBPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















